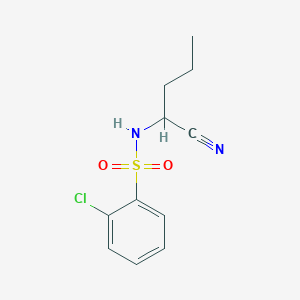
2-chloro-N-(1-cyanobutyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(1-cyanobutyl)benzenesulfonamide is a chemical compound with the molecular formula C11H13ClN2O2S. It is a member of the benzenesulfonamide family, which is known for its diverse applications in medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(1-cyanobutyl)benzenesulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 1-cyanobutylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(1-cyanobutyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids.
Reduction Reactions: The nitrile group can be reduced to an amine group under hydrogenation conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Major Products Formed
Substitution: Formation of sulfonamide derivatives.
Oxidation: Formation of benzenesulfonic acids.
Reduction: Formation of primary amines.
Scientific Research Applications
2-chloro-N-(1-cyanobutyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting carbonic anhydrase enzymes.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is employed in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2-chloro-N-(1-cyanobutyl)benzenesulfonamide involves the inhibition of carbonic anhydrase enzymes. The sulfonamide group binds to the zinc ion in the active site of the enzyme, preventing the hydration of carbon dioxide. This inhibition can lead to various biological effects, including the reduction of intraocular pressure and the inhibition of tumor growth .
Comparison with Similar Compounds
Similar Compounds
N-butylbenzenesulfonamide: Similar structure but lacks the chlorine and nitrile groups.
2-chlorobenzenesulfonamide: Similar structure but lacks the nitrile group.
N-(1-cyanobutyl)benzenesulfonamide: Similar structure but lacks the chlorine atom.
Uniqueness
2-chloro-N-(1-cyanobutyl)benzenesulfonamide is unique due to the presence of both the chlorine and nitrile groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C11H13ClN2O2S |
|---|---|
Molecular Weight |
272.75 g/mol |
IUPAC Name |
2-chloro-N-(1-cyanobutyl)benzenesulfonamide |
InChI |
InChI=1S/C11H13ClN2O2S/c1-2-5-9(8-13)14-17(15,16)11-7-4-3-6-10(11)12/h3-4,6-7,9,14H,2,5H2,1H3 |
InChI Key |
DQHVHHOXGJGGMW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C#N)NS(=O)(=O)C1=CC=CC=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















